

Assessing Off-Target Effects of Calcitriol Lactone: A Comparative Guide

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Compound of Interest

Compound Name: Calcitriol lactone

Cat. No.: B106943

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Calcitriol lactone**, a key metabolite of the active form of vitamin D3, Calcitriol. The focus is on assessing its off-target effects in comparison to its parent compound, Calcitriol, and emerging alternatives such as non-secosteroidal Vitamin D Receptor (VDR) modulators. This document is intended to aid researchers and drug development professionals in understanding the potential for off-target activity and to provide a framework for its experimental evaluation.

Introduction to Calcitriol Lactone and VDR Modulation

Calcitriol, the hormonally active form of vitamin D, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.^[1] Its therapeutic applications are often limited by off-target effects, most notably hypercalcemia, which is an elevated level of calcium in the blood.^{[1][2]} **Calcitriol lactone** is a major metabolite of Calcitriol and has been shown to bind to the VDR and exhibit biological activity.^[3] The development of VDR modulators with improved selectivity and reduced off-target effects is a key area of research. Non-secosteroidal VDR modulators represent a class of compounds designed to achieve this by possessing different chemical structures that may lead to a more favorable safety profile.^[4]

Comparative Analysis of VDR Modulators

A direct comparison of the off-target effects of **Calcitriol lactone** with Calcitriol and non-secosteroidal VDR modulators is limited in the current scientific literature. However, by examining their respective biological activities, particularly their effects on calcium metabolism, we can infer their potential for off-target effects.

Data Presentation: VDR Binding and Calcemic Effects

The following table summarizes available data on the VDR binding affinity and the impact on serum calcium levels for Calcitriol and the diastereoisomers of **Calcitriol lactone**. Data for a representative non-secosteroidal VDRM is included to highlight the reduced calcemic potential of this class of compounds.

Compound	Relative VDR Binding Affinity (%)	Effect on Intestinal Calcium Transport	Effect on Serum Calcium Levels	Reference
Calcitriol	100	High	Increases	[1]
(23S,25R)-Calcitriol lactone	0.17	Low	Decreases	[5]
(23R,25S)-Calcitriol lactone	0.22	Low	Decreases	[5]
(23S,25S)-Calcitriol lactone	7.90	Moderate	Increases (less than Calcitriol)	[5]
(23R,25R)-Calcitriol lactone	2.27	Low	Increases (less than Calcitriol)	[5]
Representative Non-secosteroidal VDRM	Varies	Low	Minimal to no increase	[4]

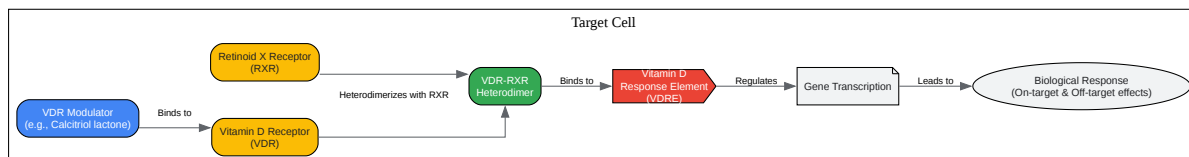
Note: The naturally occurring diastereoisomer of **Calcitriol lactone** is (23S,25R)-**Calcitriol lactone**.

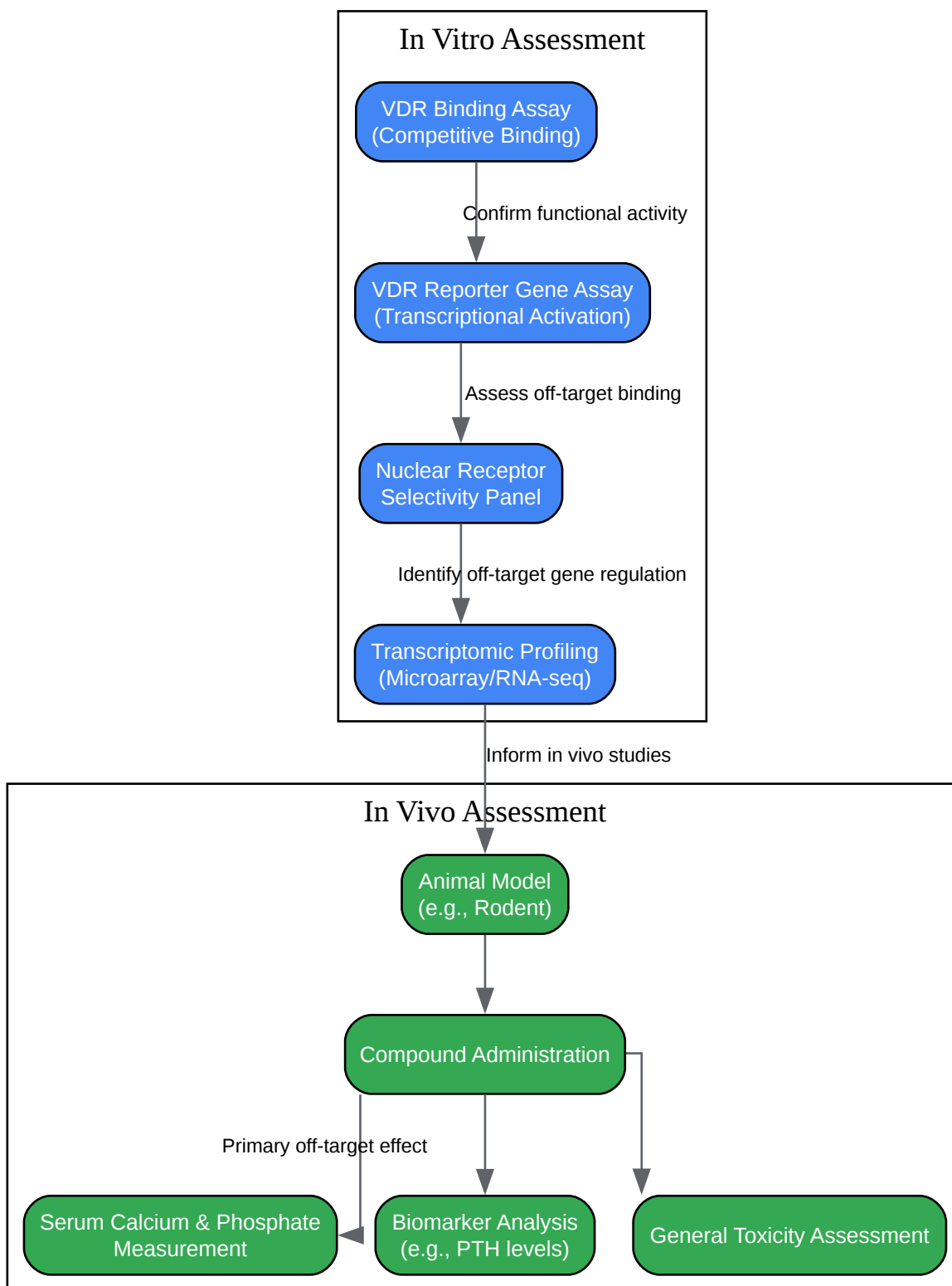
Signaling Pathways and Experimental Workflows

To understand and evaluate the on- and off-target effects of VDR modulators, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for their assessment.

VDR Signaling Pathway

The following diagram illustrates the general mechanism of action for VDR modulators.





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